molecular formula C11H9Cl B168974 1-Chloro-3-methylnaphthalene CAS No. 132277-09-9

1-Chloro-3-methylnaphthalene

Cat. No. B168974
M. Wt: 176.64 g/mol
InChI Key: FVWGPYXKBKTNEC-UHFFFAOYSA-N
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Description

1-Chloro-3-methylnaphthalene is a chemical compound with the molecular formula C₁₁H₉Cl . Its average mass is approximately 176.64 Da . This aromatic compound belongs to the naphthalene family and contains a chlorine atom attached to the third carbon position of the naphthalene ring.

Scientific Research Applications

Chlorination Processes

The chlorination of 1-methylnaphthalene, a closely related compound to 1-Chloro-3-methylnaphthalene, has been studied in detail. This process produces various derivatives, including tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These derivatives have been isolated, characterized, and their structures and predominant conformations partially elucidated, providing insights into the reaction paths leading to these products (Cum, Mare, & Johnson, 1967).

Molecular Structure Studies

1-Methylnaphthalene's atomic and molecular structure has been investigated using X-ray diffraction, revealing details about intermolecular and intramolecular distances, coordination numbers, and the packing coefficient. These findings propose a model for local arrangement of molecules, relevant to weakly polar monosubstituted derivatives of naphthalene like 1-Chloro-3-methylnaphthalene (Drozdowski, 2002).

Applications in Internal Combustion Engines

The use of 1-methylnaphthalene as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions in internal combustion engines has been studied. This research included analyzing its conversion and the base fuel isooctane, providing relevant information for applications in automotive engineering (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).

Pyrolysis Mechanisms

The thermal decomposition of 1-methylnaphthalene in a batch reactor has been explored, with findings indicating that it primarily converts into naphthalene, methylated dimers, methane, and hydrogen gas. This research is pertinent to understanding the chemical reactions and byproducts in processes involving high temperatures (Leininger, Lorant, Minot, & Behar, 2006).

Environmental Interactions

Studies have been conducted on the reactions of methylnaphthalenes with hypochlorite in dilute aqueous solutions, which is significant in understanding the environmental impact and interactions of similar compounds in water treatment processes (Onodera, Muratani, Kobatake, & Suzuki, 1986).

properties

IUPAC Name

1-chloro-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGPYXKBKTNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563660
Record name 1-Chloro-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylnaphthalene

CAS RN

132277-09-9
Record name 1-Chloro-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Cum, PBD De La Mare, JS Lomas… - Journal of the Chemical …, 1967 - pubs.rsc.org
The chlorination of 2-methylnaphthalene in acetic acid is generally similar to that of naphthalene, in that products of substitution are accompanied by those of addition. The main …
Number of citations: 3 pubs.rsc.org
S Seko, Y Tanabe, G Suzukamo - Tetrahedron letters, 1990 - Elsevier
… temperature was found to give 1-chloro-3-methylnaphthalene in 62% yield as a so le product. Encouraged by this result, we next tried the reaction with other ADCA …
Number of citations: 33 www.sciencedirect.com
Y Nishii, T Yoshida, H Asano, K Wakasugi… - The Journal of …, 2005 - ACS Publications
… Each reaction using syn-3 or anti-3 gave 1-chloro-3-methylnaphthalene (4) in almost the same yield (ca. 60%). This result indicates that both reactions with BF 3 ·OEt 2 proceed via the …
Number of citations: 65 pubs.acs.org

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